6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic aromatic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both a pyridine ring and an imidazole ring. The presence of a carboxylic acid group at the 8-position contributes to its unique chemical properties and potential biological activities. Its molecular formula is , and it has garnered attention for its implications in medicinal chemistry, particularly in the context of antimicrobial and anticancer research.
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications. It is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine category. This classification is significant due to the compound's structural features that influence its reactivity and biological activity.
The synthesis of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves several steps:
Recent advancements in synthetic methodologies include iron-catalyzed reactions and copper-catalyzed oxidative processes that allow for high yields of substituted imidazo[1,2-a]pyridines under mild conditions. These methods enhance the efficiency and scalability of producing this compound for research and industrial applications .
The molecular structure of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid features:
CC1=CN2C=C(N=C2C(=C1)C(=O)O)
YKIKIYMNJMODOG-UHFFFAOYSA-N
These structural characteristics are essential for understanding the compound's reactivity and potential interactions in biological systems.
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
These reactions are crucial for the functionalization of the compound for specific applications in medicinal chemistry.
The mechanism of action for 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid primarily involves its interaction with biological targets:
Research into its precise mechanisms continues to reveal insights into how structural modifications can enhance its efficacy against target diseases.
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm structural integrity and purity during synthesis.
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific uses:
This compound represents a significant area of interest due to its diverse applications across multiple fields of research.
Derivatives of 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid demonstrate potent activity against Mycobacterium tuberculosis (Mtb) by specifically inhibiting the QcrB subunit of the cytochrome bc1 complex, a critical component of the oxidative phosphorylation (OxPhos) pathway. This molecular target is essential for mycobacterial ATP synthesis and survival, as QcrB facilitates electron transfer to generate the proton motive force required for energy production. The structural similarity of these derivatives to clinical candidate telacebec (Q203)—an imidazo[1,2-a]pyridine amide currently in Phase II trials—enables nanomolar-scale disruption of cytochrome bcc oxidase activity. This inhibition depletes cellular energy reserves and causes bacterial death [3]. Modifications at the C6 position (e.g., methyl group) enhance target binding affinity and metabolic stability, positioning this scaffold as a cornerstone for novel antitubercular agents [3] [6].
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives exhibit exceptional activity against drug-resistant tuberculosis strains. Minimum inhibitory concentrations (MIC90) for lead compounds range from 0.006 μM to 0.14 μM against MDR-TB and XDR-TB clinical isolates, surpassing first-line agents like isoniazid. This potency stems from the novel mechanism of action (QcrB inhibition), which circumvents conventional resistance pathways associated with cell wall synthesis or DNA replication. Crucially, these derivatives maintain efficacy in non-replicating Mtb populations, which often persist in latent infections and resist standard chemotherapy [3].
Table 1: Antitubercular Activity of Key Derivatives Against Drug-Resistant Mtb
Derivative Structure | MIC90 vs MDR-TB (μM) | MIC90 vs XDR-TB (μM) |
---|---|---|
2,7-Dimethyl-IPA-carboxamide | 0.07–2.2 | 0.07–0.14 |
Bulky biaryl ether analogue | ≤0.006 | ≤0.006 |
Telacebec (Q203) | 0.002 | 0.003 |
Combination studies reveal synergistic interactions between 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives and established anti-TB drugs. When co-administered with bedaquiline (an ATP synthase inhibitor) or pretomanid (a nitroimidazole prodrug), these derivatives enhance mycobacterial killing by simultaneously disrupting multiple nodes of the OxPhos pathway. This synergy reduces the effective dosage of individual agents, potentially mitigating toxicity risks and shortening treatment duration for drug-resistant TB from 18–24 months to 6–9 months. The carboxylic acid moiety at C8 facilitates optimal pharmacokinetic properties, ensuring sufficient tissue penetration to target pulmonary Mtb reservoirs [3] [6].
Structural analogs of 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid function as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an oncogenic driver in breast, ovarian, and prostate cancers. The core scaffold binds the ATP pocket of PI3Kα, forming critical hydrogen bonds with Val851 in the hinge region and hydrophobic interactions with Tyr836 and Lys802. Introduction of meta-substituted aryl groups at C8 and morpholinyl amides at C2 optimizes target engagement, achieving IC50 values of 10–50 nM. This selectivity minimizes off-target effects against class IB PI3Kγ and other lipid kinases, reducing the risk of metabolic adverse events common to pan-PI3K inhibitors .
In PI3Kα-hyperactive tumor models (e.g., T47D breast cancer), derivatives like compound 35—featuring a 6-methyl group and para-carboxyphenyl at C8—induce G1 cell cycle arrest and caspase-dependent apoptosis. Flow cytometry analyses show 60–80% reduction in S-phase entry within 24 hours of treatment, correlating with suppressed phosphorylation of Akt (Ser473) and mTORC1 substrates. The methyl group at C6 enhances cellular uptake, while the carboxylic acid improves solubility, enabling intravenous administration in xenograft models. Tumor regression exceeds 70% at 10 mg/kg dosing, outperforming reference agents like PIK-75 .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7